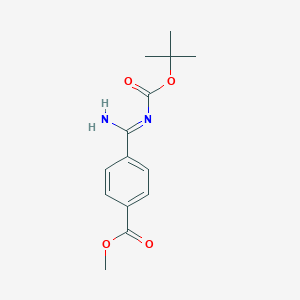
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) in lab experiments is its high purity and stability. However, its low solubility in water can make it difficult to work with in aqueous environments. Additionally, its high cost can be a limiting factor for some research groups.
Direcciones Futuras
There are several future directions for research on D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI). One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Finally, there is potential for the development of new pharmaceuticals based on D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) as a chiral building block.
Conclusion
In conclusion, D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
Métodos De Síntesis
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is synthesized by the condensation of L-proline and acetaldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential as a chiral building block in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNBUKYMLLOPF-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H]1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

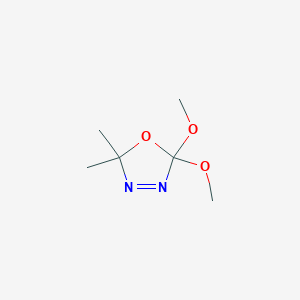
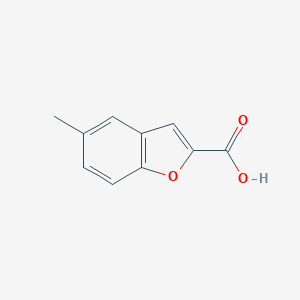
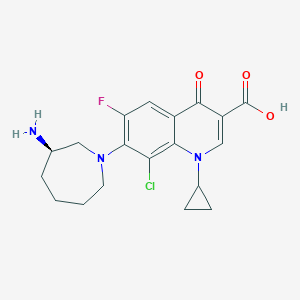
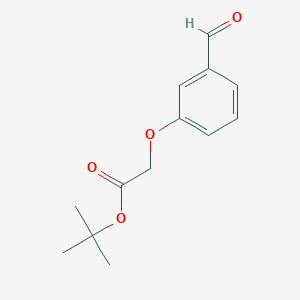



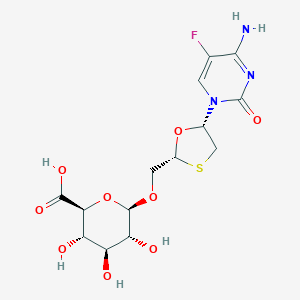
![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
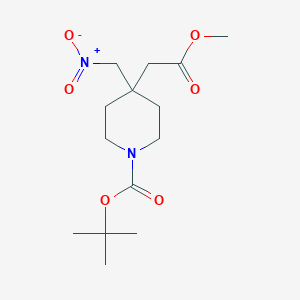

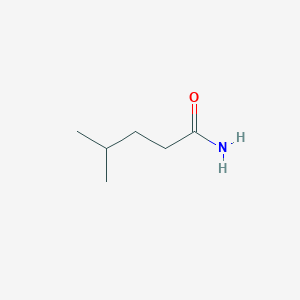
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)
